

Investigating Nicotine Abstinence with (R)-JNJ-31020028: Application Notes and Protocols

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Compound of Interest		
Compound Name:	(R)-JNJ-31020028	
Cat. No.:	B1662126	Get Quote

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These application notes provide a comprehensive overview of the preclinical investigation of **(R)-JNJ-31020028**, a selective neuropeptide Y (NPY) Y2 receptor antagonist, as a potential therapeutic agent for nicotine abstinence. The following sections detail the pharmacological properties of **(R)-JNJ-31020028**, experimental protocols for evaluating its efficacy in animal models of nicotine withdrawal, and the underlying signaling pathways.

Pharmacological Profile of (R)-JNJ-31020028

(R)-JNJ-31020028 is a potent and selective antagonist of the NPY Y2 receptor, demonstrating high affinity for human, rat, and mouse receptors. Its selectivity is a key attribute, with over 100-fold greater affinity for the Y2 receptor compared to Y1, Y4, and Y5 receptors.[1][2][3] This selectivity minimizes off-target effects, making it a valuable tool for investigating the specific role of the Y2 receptor in nicotine dependence and withdrawal. The compound is also brain-penetrant, a crucial characteristic for targeting central nervous system mechanisms underlying addiction.[1][4][5]

Table 1: In Vitro Binding Affinity and Functional Activity of (R)-JNJ-31020028



Receptor	Species	Parameter	Value
Y2	Human	pIC50	8.07[1][2][3]
Y2	Rat	pIC50	8.22[1][2][3]
Y2	Mouse	pIC50	8.21[1]
Y2	Human	рКВ	8.04[3]
Y1, Y4, Y5	Human	Selectivity	>100-fold vs. Y2[1][2]

pIC50: Negative logarithm of the half maximal inhibitory concentration. pKB: Negative logarithm of the dissociation constant of an antagonist.

Table 2: Pharmacokinetic Properties of (R)-JNJ-

31020028 in Rats

Route	Dose (mg/kg)	Cmax (µM)	Tmax (hours)	AUCinf (h·μM)	t1/2 (hours)	Bioavaila bility
Intravenou s	1	-	-	-	-	-
Subcutane ous	10	4.35[1]	0.5[1]	7.91[1]	0.83[1]	100%[2]
Oral	10	-	-	-	-	6%[2]

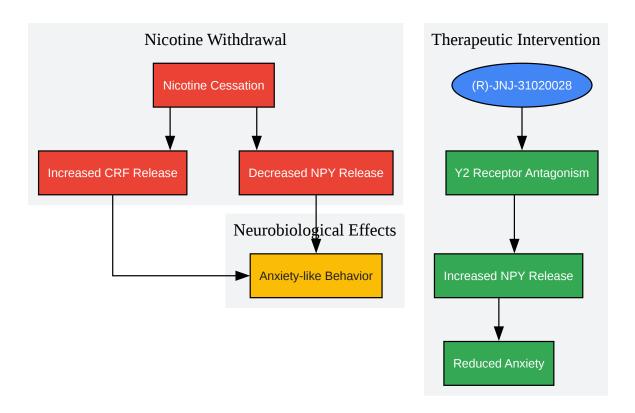
Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. AUCinf: Area under the plasma concentration-time curve from time zero to infinity. t1/2: Half-life.

Signaling Pathways and Mechanism of Action

The rationale for investigating a Y2 receptor antagonist for nicotine abstinence stems from the interplay between the NPY and corticotropin-releasing factor (CRF) systems in the brain, particularly in regions associated with stress and anxiety like the amygdala.[4][6] During nicotine withdrawal, an imbalance occurs, characterized by decreased NPY (anxiolytic) and increased CRF (anxiogenic) signaling.[4] (R)-JNJ-31020028, by blocking the presynaptic



inhibitory Y2 autoreceptors, is hypothesized to increase NPY release, thereby counteracting the anxiety-like states associated with nicotine abstinence.





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